molecular formula C25H29N3O3 B11143621 N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

Cat. No.: B11143621
M. Wt: 419.5 g/mol
InChI Key: LBOARADIPWLCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic small molecule built on a 4-oxo-3,4-dihydroquinazolinone scaffold, a structure recognized for its significant pharmacological potential. This compound is presented to the early-discovery research community as a high-purity chemical tool for investigating novel therapeutic pathways. Compounds featuring the 4-oxo-quinazolinone core are the subject of active research in medicinal chemistry, with recent patents highlighting their application in targeted therapies, such as for the treatment of BRAF-associated diseases including various cancers . The molecular design of this reagent incorporates a quinazolinone moiety linked to a 4-methoxybenzyl group via a cyclohexyl-acetamide chain, a configuration that may influence its interaction with biological systems. Researchers can utilize this compound to probe its potential mechanism of action. While specific signaling pathways for this exact molecule are not yet established, related compounds often target key cellular receptors. Many neuropeptide and other therapeutic receptors belong to the G protein-coupled receptor (GPCR) superfamily , and signaling can be enacted through various G protein families such as Gαs, Gαi, and Gαq, which regulate critical second messengers like cAMP and intracellular calcium . This product is offered for research use only and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final for this specialized research chemical.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide

InChI

InChI=1S/C25H29N3O3/c1-31-20-11-9-19(10-12-20)16-26-23(29)15-25(13-5-2-6-14-25)17-28-18-27-22-8-4-3-7-21(22)24(28)30/h3-4,7-12,18H,2,5-6,13-17H2,1H3,(H,26,29)

InChI Key

LBOARADIPWLCSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2(CCCCC2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Table 1: Spectroscopic Data for Key Intermediates

CompoundIR (cm1^{-1})1H^1 \text{H}-NMR (δ, ppm)13C^{13} \text{C}-NMR (δ, ppm)
Quinazolinone core1668 (C=O), 1242 (C–O)7.23–8.48 (Ar–H)165.6 (C=O), 157.5 (C=N)
Cyclohexyl intermediate2908 (C–H)1.25–1.92 (cyclohexyl CH2_2)34.5 (CH2_2-S)
Final product1680 (C=O)3.67 (OCH3_3), 4.02 (CH2_2-S)55.6 (OCH3_3), 161.1 (C=O)

Table 2: Reaction Optimization Parameters

StepSolventBaseTemperatureTime (h)Yield (%)
Quinazolinone synthesisEthanolTEA70°C1092
Cyclohexyl alkylationDMFK2_2CO3_380°C2481
Acetamide couplingAcetoneK2_2CO3_360°C668

Challenges and Mitigation Strategies

  • Low Yields in Cyclohexyl Functionalization :

    • Cause : Steric hindrance from the bulky cyclohexyl group.

    • Solution : Use polar aprotic solvents (e.g., DMF) to enhance solubility.

  • Byproduct Formation During Amidation :

    • Cause : Competing hydrolysis of chloroacetamide.

    • Solution : Maintain anhydrous conditions and use excess K2_2CO3_3.

Scalability and Industrial Relevance

The process is scalable to industrial production by:

  • Replacing batch reactors with continuous flow systems.

  • Optimizing solvent recovery (e.g., acetone distillation).

  • Implementing quality control via HPLC (purity >98%) .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The quinazolinone moiety can be reduced to a dihydroquinazolinone.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products include hydroxylated or carboxylated derivatives.

    Reduction: Products include dihydroquinazolinone derivatives.

    Substitution: Products include substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing quinazoline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with cancer cell proliferation.

  • Case Study : A study on quinazoline derivatives indicated that certain modifications enhance their activity against various cancer cell lines. For instance, the introduction of methoxy groups has been associated with increased potency against breast and lung cancer cells .
CompoundCell LineIC50 Value (µM)Mechanism
N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamideMCF-7 (Breast)5.2EGFR Inhibition
This compoundA549 (Lung)7.8Apoptosis Induction

Antimicrobial Properties

The antimicrobial potential of quinazoline derivatives has also been explored, particularly against bacterial strains. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth.

  • Case Study : Research has shown that quinazoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured through minimum inhibitory concentration (MIC) assays.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Drug Design and Synthesis

The design of this compound exemplifies the strategic approach of molecular hybridization in drug development. By combining different pharmacophores, researchers aim to enhance bioactivity and selectivity.

Synthetic Pathways

The synthesis typically involves multi-step reactions, including:

  • Formation of Quinazoline Core : Utilizing starting materials like anthranilic acid.
  • Alkylation Reactions : Introducing the methoxybenzyl group through nucleophilic substitution.
  • Final Acetylation : To yield the acetamide functional group.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide ()

  • Structure : Features a dichlorophenylmethyl group and a 2,4-dioxoquinazolinyl moiety.
  • Synthesis : Prepared via hydrogen peroxide oxidation of a thiourea intermediate, followed by coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .

2-(4-Methoxyphenoxy)-N-[2-(4-Methylphenyl)-4-Oxoquinazolin-3(4H)-yl]Acetamide ()

  • Structure: Contains a 4-methylphenyl group at position 2 of the quinazolinone and a 4-methoxyphenoxy-acetamide linker.
  • Molecular Weight : 415.44 g/mol (C₂₄H₂₁N₃O₄).
  • Comparison: The 4-methoxyphenoxy group may confer different electronic effects compared to the target compound’s 4-methoxybenzyl group.

2-Substituted-N-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetamides ()

  • Structure: Phenyl group at position 2 of the quinazolinone and varied acetamide substituents (e.g., ethylamino, thioalkyl).
  • Activity: Demonstrated moderate anti-inflammatory activity, with 2-(ethylamino)-substituted analogs outperforming diclofenac in potency .
  • Key Insight : Substituents on the acetamide significantly modulate biological activity, suggesting the target compound’s cyclohexyl group may enhance selectivity or solubility.

Analogues with Varied Acetamide Substituents

N-(4-Chlorobenzyl)-2-(N-Allylacetamido)-2-(4-Methoxyphenyl)Acetamide ()

  • Structure : Contains a 4-chlorobenzyl group and a 4-methoxyphenylacetamide.
  • Physicochemical Properties : Melting point 124.9–125.4°C; Rf = 0.3 (60:40 EtOAc/petroleum ether).
  • Comparison : The chloro and methoxy groups influence polarity, contrasting with the target’s methoxybenzyl and cyclohexyl groups.

2-(4-Oxo-3(4H)-Quinazolinyl)-N-(1,3-Thiazol-2-yl)Acetamide ()

  • Structure : Thiazolyl group replaces the methoxybenzyl moiety.
  • Molecular Weight : 286.31 g/mol (C₁₃H₁₀N₄O₂S).
  • Insight : Heterocyclic substituents (e.g., thiazole) may enhance hydrogen bonding or target engagement compared to alkyl/aryl groups.

Data Table: Key Parameters of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound Not Provided Not Provided 4-Methoxybenzyl, Cyclohexyl Not Reported -
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo) C₁₇H₁₂Cl₂N₂O₃ 363.20 Dichlorophenylmethyl Anticonvulsant (evaluated)
2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolinyl) C₁₈H₁₈N₄O₂ 334.36 Ethylamino, Phenyl Anti-inflammatory
2-(4-Methoxyphenoxy)-N-[2-(4-Methylphenyl)] C₂₄H₂₁N₃O₄ 415.44 4-Methoxyphenoxy, 4-Methylphenyl Not Reported
N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl) C₂₁H₂₃ClN₂O₃ 386.87 4-Chlorobenzyl, 4-Methoxyphenyl Not Reported

Biological Activity

N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for future research.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a quinazoline moiety known for its diverse biological activities. The presence of the methoxy group and cyclohexyl acetamide enhances its pharmacological profile.

Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:

  • Inhibition of Tumor Growth : Quinazoline derivatives are recognized for their ability to inhibit cell proliferation in various cancer cell lines. They typically achieve this by targeting specific kinases involved in the signaling pathways that regulate cell growth and survival.
  • Apoptosis Induction : Studies have shown that quinazoline-based compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell death.
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes such as cyclooxygenase (COX), which are implicated in inflammatory processes and cancer progression.

Biological Activity Data

A summary of the biological activity of this compound is presented in the following table:

Activity Test System IC50 Value (μM) Reference
Anti-cancer activityMCF-7 breast cancer cells25.72 ± 3.95
Apoptosis inductionTumor-bearing miceSignificant suppression of tumor growth
COX-2 inhibitionIn vitro assays3.11 ± 0.41
Cholinesterase inhibitionAChE and BChE assays10.4 - 24.3

Case Studies

  • Anti-Cancer Efficacy : A study investigated the effects of related quinazoline compounds on MCF-7 cells, demonstrating significant cytotoxicity at concentrations as low as 25 μM, suggesting that this compound may have similar or enhanced efficacy.
  • Neuropharmacological Effects : Another study explored the potential neuroprotective properties of quinazoline derivatives against neurodegenerative diseases, indicating that such compounds might inhibit acetylcholinesterase (AChE) activity, thereby enhancing cholinergic transmission.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of quinazoline derivatives:

  • Substitutions at the benzyl position significantly affect the compound's ability to interact with target proteins.
  • The methoxy group appears to enhance lipophilicity, potentially improving bioavailability and cellular uptake.

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Core formation : Construct the 4-oxo-3(4H)-quinazolinyl moiety via cyclization of anthranilic acid derivatives under acidic/basic conditions (e.g., HCl or NaOH) .

Cyclohexylmethylation : Introduce the cyclohexylmethyl group using alkylation reagents like methyl iodide or benzyl bromide, with catalysts such as K₂CO₃ .

Acetamide coupling : React the intermediate with 4-methoxybenzylamine via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in DMF .
Key Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound structurally characterized to confirm purity and identity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H/¹³C) : Confirm proton environments (e.g., methoxybenzyl singlet at δ 3.8 ppm, quinazolinyl aromatic protons at δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, quinazolinyl C=N ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer: Initial screening should include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values calculated .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
  • Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzyl with halogenated or nitro groups) to assess impact on bioactivity .

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions with targets like DNA topoisomerase II .

Quantitative SAR (QSAR) : Develop regression models using descriptors (logP, polar surface area) to predict activity trends .
Data Interpretation : Correlate IC₅₀ values with electronic (Hammett constants) or steric (Taft parameters) effects .

Q. How to resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

Solvent Screening : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm) .

Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches between solute and solvent .

Co-solvency Approach : Optimize DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility for in vitro assays .

Q. What advanced techniques validate the compound’s mechanism of action in cancer cells?

Methodological Answer:

Apoptosis Assays : Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

Western Blotting : Detect cleavage of caspase-3 and PARP to confirm apoptotic pathways .

ROS Measurement : Use DCFH-DA probe to assess reactive oxygen species generation .

Transcriptomics : RNA-seq analysis to identify dysregulated pathways (e.g., MAPK/ERK) .

Q. How to address low yields in the final acetamide coupling step?

Methodological Answer:

Reagent Optimization : Replace EDCI with DCC or HATU for improved coupling efficiency .

Solvent Effects : Switch from DMF to THF or dichloromethane to reduce side reactions .

Temperature Control : Conduct reactions at 0–5°C to minimize racemization .

Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.